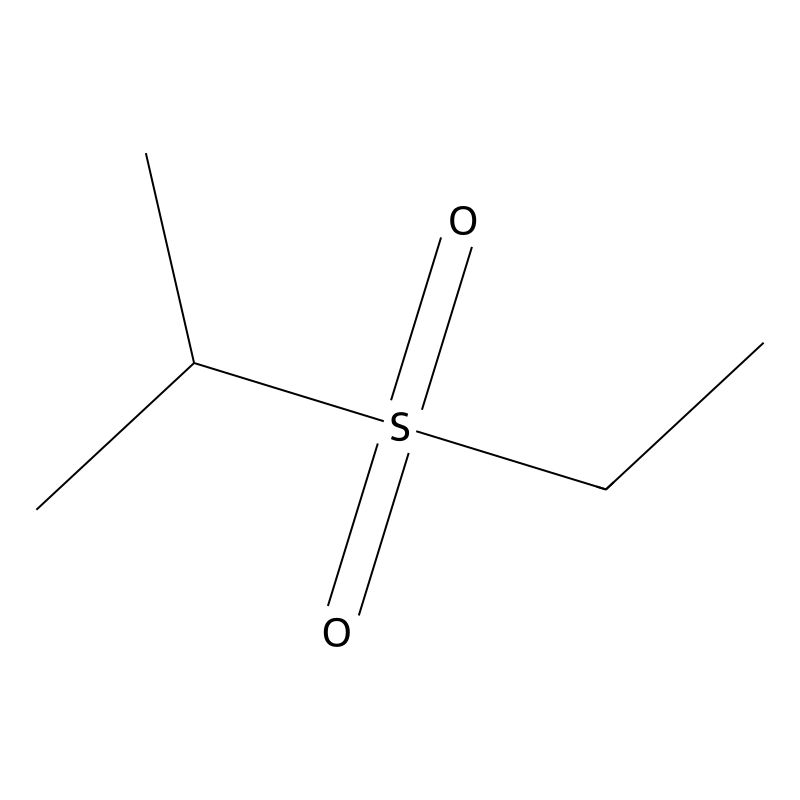Ethyl Isopropyl Sulfone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Electrolytes for Electrochemical Double Layer Capacitors (EDLCs)
EDLCs are high-power energy storage devices that rely on the separation of charges at an electrode interface. EIS, when combined with acetonitrile (ACN), shows promise as an electrolyte for EDLCs due to several factors []:
- High Voltage Capabilities: The mixture of EIS and ACN allows EDLCs to operate at higher voltages (up to 3.0 V) compared to traditional electrolytes. This translates to potentially increased energy storage capacity.
- Capacitance Retention: EDLCs using EIS-based electrolytes exhibit remarkable capacitance retention. Studies have shown minimal capacitance loss (around 3%) even after extended testing periods [].
These properties make EIS-ACN mixtures attractive candidates for developing high-performance EDLCs.
High-Temperature Stability in Supercapacitors
Supercapacitors are another class of energy storage devices similar to EDLCs but with potentially higher energy density. Research suggests that EIS can enhance the thermal and electrochemical stability of supercapacitors []:
- Improved Thermal Stability: EIS-based electrolytes demonstrate good thermal stability with minimal degradation at elevated temperatures (up to 60°C). This is crucial for supercapacitors operating in high-temperature environments.
- Electrochemical Stability: EIS contributes to a wider electrochemical stability window within the supercapacitor, allowing for more efficient energy conversion.
Ethyl Isopropyl Sulfone is a colorless to light yellow liquid with the molecular formula C₅H₁₂O₂S and a molecular weight of 136.21 g/mol. It is recognized for its high thermal and electrochemical stability, making it a promising candidate for various applications, particularly in energy storage systems such as electric double-layer capacitors. The compound has a boiling point of approximately 91 °C at 2 mmHg and a flash point of 101 °C, indicating its relatively stable nature under standard conditions .
As EiPS is primarily used as a solvent, a specific mechanism of action is not applicable. Its role lies in facilitating reactions and interactions between other compounds within the solution.
- Potential skin and eye irritant: As with many organic solvents, EiPS may irritate skin and eyes upon contact. Standard laboratory practices for handling organic solvents should be followed, including the use of personal protective equipment like gloves, safety glasses, and a fume hood [].
- Unknown Flammability: Data on flammability is not available. It is advisable to handle EiPS with caution regarding ignition sources until flammability data becomes available.
- Nucleophilic Substitution Reactions: The sulfone group can participate in nucleophilic attacks, leading to the substitution of the ethyl or isopropyl groups.
- Reduction Reactions: Ethyl Isopropyl Sulfone can be reduced to form corresponding sulfides or alcohols under specific conditions.
- Decomposition Reactions: At elevated temperatures, it can decompose to yield various byproducts, which may contribute to passivation layers in electrochemical applications .
Ethyl Isopropyl Sulfone can be synthesized through several methods:
- Sulfonation of Olefins: This method involves reacting ethylene or propylene with sulfur trioxide or chlorosulfonic acid under controlled conditions.
- Alkylation Reactions: The compound can also be formed by alkylating sodium sulfinates with appropriate halides.
- Reduction of Sulfoxides: Ethyl Isopropyl Sulfone can be synthesized by oxidizing corresponding sulfides or reducing sulfoxides .
Ethyl Isopropyl Sulfone finds utility in various fields:
- Electrolytes in Energy Storage: It is used as an electrolyte solvent in electric double-layer capacitors due to its excellent thermal and electrochemical stability, enabling high capacitance retention even at elevated temperatures .
- Chemical Intermediates: The compound serves as a precursor in organic synthesis and pharmaceuticals.
- Solvent
Research indicates that Ethyl Isopropyl Sulfone-based electrolytes exhibit significant interactions with electrode materials in energy storage devices. These interactions may enhance performance by forming passivation layers that protect electrodes from degradation during cycling, thus improving the longevity and efficiency of supercapacitors . Studies have shown that it maintains high performance at elevated temperatures compared to other conventional electrolytes like acetonitrile .
Ethyl Isopropyl Sulfone shares structural similarities with various sulfone compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Dimethyl Sulfone | C₂H₆O₂S | Commonly used as a solvent; low toxicity | More polar than Ethyl Isopropyl Sulfone |
| Diphenyl Sulfone | C₁₂H₁₀O₂S | Used in polymer synthesis; higher melting point | More stable under heat but less versatile |
| Methylsulfonylmethane | C₂H₆O₂S | Used as a dietary supplement; anti-inflammatory properties | Less effective as an electrolyte |
Ethyl Isopropyl Sulfone stands out due to its application in energy storage systems, particularly for its thermal stability and electrochemical properties, which are crucial for high-performance devices like supercapacitors .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








